ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3, a 4-(N,N-diallylsulfamoyl)benzamido moiety at position 2, and a partially saturated bicyclic system (4,5,6,7-tetrahydro). This compound belongs to a class of sulfur-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in targeting enzymes and receptors due to its structural complexity and functional versatility.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-4-15-26(16-5-2)33(29,30)18-13-11-17(12-14-18)22(27)25-23-21(24(28)31-6-3)19-9-7-8-10-20(19)32-23/h4-5,11-14H,1-2,6-10,15-16H2,3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOHQUUHXMFQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several critical steps:
- Formation of the Benzothiophene Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzamido Group : This can be accomplished via amide coupling reactions.
- Attachment of the Diallylsulfamoyl Group : This step involves reacting intermediates with diallylsulfamide to yield the final product.
The molecular structure features distinct functional groups that can influence its interactions with biological macromolecules. Computational chemistry methods are often employed to analyze its three-dimensional conformation and predict biological interactions .
Antitumor Activity
Research has indicated that derivatives of compounds related to this compound exhibit significant antitumor activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells), with IC50 values ranging from 23.2 to 49.9 μM .
The mechanisms underlying this activity include:
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
- Inhibition of Mycolic Acid Synthesis : In studies involving Mycobacterium tuberculosis (Mtb), certain derivatives were found to inhibit mycolic acid biosynthesis effectively .
Analgesic Activity
Additionally, some derivatives have been tested for analgesic effects using the "hot plate" method in animal models. These studies revealed that certain compounds exhibited analgesic effects surpassing those of standard analgesics like metamizole .
Table 1: Summary of Biological Activities
| Activity Type | IC50 Values (μM) | Tested Compounds | Comments |
|---|---|---|---|
| Antitumor | 23.2 - 49.9 | Various derivatives | Induces apoptosis in MCF-7 cells |
| Analgesic | Not specified | Derivatives tested | Exceeds effects of metamizole |
Case Study: Antitumor Efficacy in MCF-7 Cells
A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against MCF-7 cells. The compound was observed to cause substantial cell death through apoptosis pathways as evidenced by increased DNA fragmentation and caspase activation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The compound interacts with specific enzymes or receptors involved in cell proliferation and survival.
- It may modulate signaling pathways that lead to apoptosis or cell cycle arrest.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties. For instance, the sulfamoyl group may mimic natural substrates, potentially inhibiting specific enzymatic activities crucial in disease pathways.
2. Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific receptors or pathways involved in tumor growth. Preliminary studies suggest that this compound may interact with molecular targets relevant to cancer therapy, warranting further investigation into its efficacy and mechanisms of action .
3. Inhibition of Enzymatic Activity:
The design of derivatives based on this compound has shown promise in inhibiting key enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Molecular docking studies have demonstrated that modifications to the compound can enhance binding affinity to VEGFR-2, indicating its potential as an antiangiogenic agent .
Material Science Applications
1. Synthesis of Functional Materials:
The compound's unique chemical properties make it suitable for synthesizing functional materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions allows researchers to explore its use in creating materials with specific electrical or optical properties.
2. Computational Chemistry Studies:
Computational methods such as density functional theory (DFT) have been employed to analyze the electronic structure and reactivity of this compound. These studies provide insights into how structural modifications can influence its properties, aiding in the design of more effective derivatives for both medicinal and material applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated potential inhibition of tumor cell proliferation through targeted receptor interaction. |
| Study B | Enzyme Inhibition | Showed effective binding to VEGFR-2 with improved derivatives exhibiting enhanced pharmacological profiles. |
| Study C | Material Synthesis | Explored the use of the compound in creating novel polymers with tailored properties for electronic applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other tetrahydrobenzo[b]thiophene derivatives, differing primarily in substituents on the benzamido group and the sulfonamide moiety. Key analogues include:
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
Research Findings and Limitations
Key Observations
- Synthetic Challenges : Low yields (e.g., 22% for 6p ) are common in Petasis reactions due to competing pathways .
- Structure-Activity Relationships (SAR): Sulfonamide substituents (allyl vs. propyl) significantly alter solubility; dipropyl derivatives are more lipophilic than diallyl analogues . Electron-withdrawing groups (e.g., cyano in 5h) enhance metabolic stability .
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Thiophene Formation : Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. React with 4-(N,N-diallylsulfamoyl)benzoyl chloride in dry benzene or ethanol under reflux (4–6 hours) using triethylamine as a base .
Purification : Use recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields can be improved by optimizing molar ratios (e.g., 1:1.1 substrate:reagent) and reaction time .
Validation : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point analysis .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. What in vitro models are suitable for initial cytotoxicity screening?
Methodological Answer:
- Cell Lines : Use HCT-116 (colon cancer) or MCF-7 (breast cancer) cells .
- Protocol :
- Incubate cells with 10–100 µM compound for 48–72 hours.
- Assess viability via MTT assay (optical density at 570 nm).
- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
- Controls : Include cisplatin or doxorubicin as positive controls .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity against resistant cancer cell lines?
Methodological Answer:
- Substituent Analysis :
- Synthetic Route :
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Troubleshooting Steps :
- Assay Consistency : Standardize protocols (e.g., cell density, serum concentration) to minimize variability .
- Metabolic Stability : Test compound stability in culture medium (LC-MS/MS) to rule out degradation .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of apoptosis pathways (e.g., Bcl-2/Bax ratio) .
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
Methodological Answer:
- Murine Models :
- PK Parameters :
Q. How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Key SAR Findings :
- Computational Tools :
Safety and Compliance
Q. What safety precautions are essential during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
